Thymidine glycol

Vue d'ensemble

Description

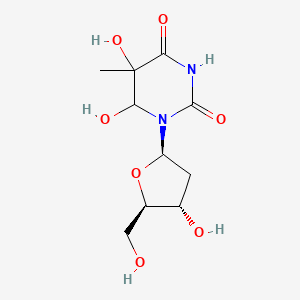

Thymidine glycol (5,6-dihydroxy-5,6-dihydrothymine) is one of the principal DNA lesions that can be induced by oxidation and ionizing radiation . It is formed when thymine is subjected to oxidative stress, including ionizing radiation . The rate at which oxidative reactions generate thymine glycol and thymidine glycol in the DNA of humans is estimated to be about 300 per cell per day .

Synthesis Analysis

Thymidine glycol residues in DNA are biologically active oxidative molecular damage sites caused by ionizing radiation and other factors. One or two thymidine glycol residues were incorporated in 19- to 31-mer DNA fragments during automatic oligonucleotide synthesis . Thymidine kinase 1 (TK1) is a DNA salvage pathway enzyme involved in regenerating thymidine for DNA synthesis and DNA damage .Molecular Structure Analysis

Thymidine glycol is a pyrimidine deoxynucleoside. It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . Oxidation of the 5,6 double bond of Thymidine generates two chiral centers at C5 and C6 .Chemical Reactions Analysis

Thymidine glycol residues in DNA are biologically active oxidative molecular damage sites caused by ionizing radiation and other factors . The rate of DNA hydrolysis by restriction endonucleases is significantly decreased as the thymidine glycol is located in the central position of the double-stranded recognition sequences .Physical And Chemical Properties Analysis

Thymidine glycol residues in DNA are biologically active oxidative molecular damage sites caused by ionizing radiation and other factors . UV-monitoring melting data revealed that modified residues in place of thymidines destabilize the DNA double helix by 8–22 °C, depending on the number of lesions, the length of oligonucleotide duplexes and their GC-content .Applications De Recherche Scientifique

Biomarker for Oxidative DNA Damage

Thymidine glycol is a product of DNA damage from ionizing radiation and oxidative mutagens. It has been found in human and rat urine, indicating its potential as a noninvasive biomarker for oxidative DNA damage. This could be crucial for understanding the relationship between oxidative metabolism and diseases like cancer and aging in humans (Cathcart et al., 1984).

Studying DNA Oxidative Damage

Thymidine glycol, as an oxidative derivative of thymine, is a key component in studying the effects of reactive oxygen species on DNA. The diastereomers of thymidine glycol have been synthesized to understand their behavior in DNA, which is important for assessing the biological impact of oxidative DNA damage (Lustig et al., 1992).

Research in Cell Proliferation

Thymidine, including its labeled forms like tritiated thymidine, is widely used in research to study cell proliferation kinetics. It's particularly significant in understanding DNA synthesis in various tissues, which is crucial for detecting genotoxic properties of chemicals (Hellman & Ullberg, 1986).

Exploration of Genotoxic Mechanisms

Research on thymidine glycol has extended to understanding the genotoxic mechanisms of substances like trivalent dimethylated arsenic. Thymidine glycol is used as a biomarker for DNA oxidation damage in these studies, contributing to insights into arsenic carcinogenesis (Yamanaka et al., 2003).

Studying DNA Damage in Cells

The incorporation of thymidine, including its radioactive form, has been a valuable tool in autoradiographic studies. These studies have provided insights into cell migration, DNA metabolism, and histogenesis in various organisms, including the mouse cerebral cortex (Angevine & Sidman, 1961).

Investigating DNA Repair Mechanisms

Research involving thymidine glycol is pivotal in understanding DNA repair mechanisms. For instance, the identification of cis-thymine glycol in oxidized DNA helps unravel how altered DNA residues are removed from cellular DNA by repair enzymes (Frenkel et al., 1981).

Genomic Mapping and DNA Damage Studies

Genome-wide mapping of thymidine glycol in human cells has been achieved using DNA-protein cross-linking sequencing. This advanced technique provides a detailed understanding of the distribution and effects of thymidine glycol in the genome, aiding in studies related to DNA damage and repair (Tang et al., 2022).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Understanding therapeutic response to radiation is of critical clinical importance since approximately two-thirds of cancer patients receive radiotherapy . The metabolites identified by Tyburski and colleagues differed from more classical markers of radiation exposure related to oxidative damage to DNA structure (e.g., 8-hydroxy-2′-deoxy guanosine thymine glycol and thymidine glycol), suggesting that gamma radiation may damage DNA differently than other forms of radiation .

Propriétés

IUPAC Name |

5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEITGVZZHXKON-SKAWGCAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954355 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymidine glycol | |

CAS RN |

32645-65-1 | |

| Record name | 5,6-Dihydro-5,6-dihydroxythymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32645-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032645651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

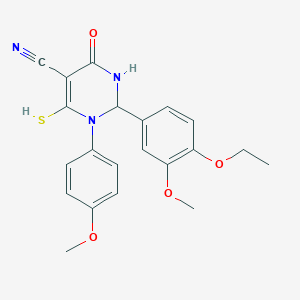

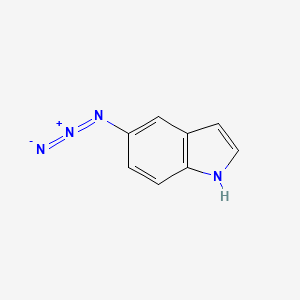

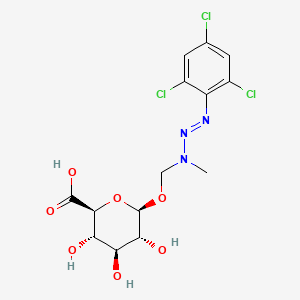

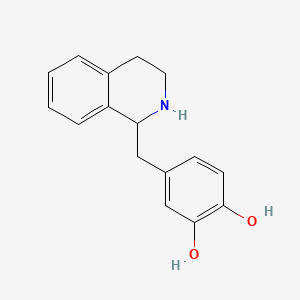

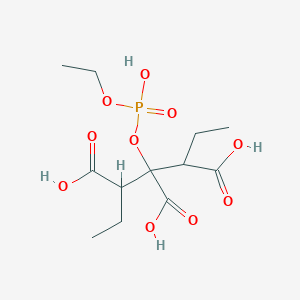

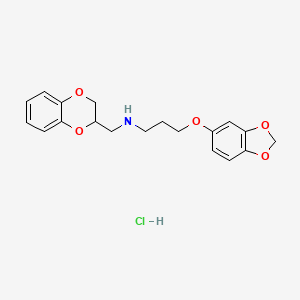

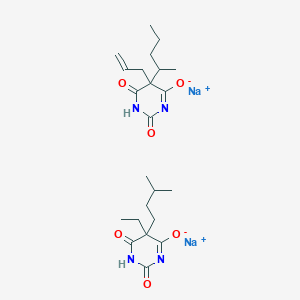

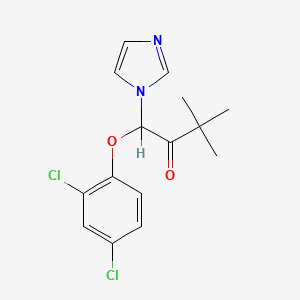

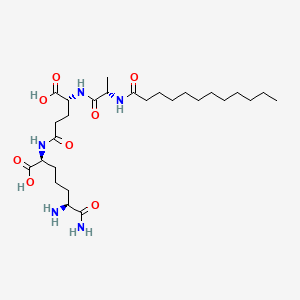

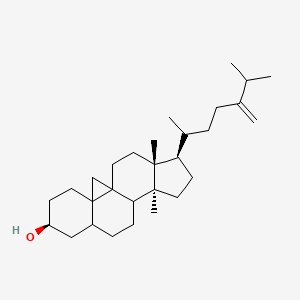

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine](/img/structure/B1228543.png)